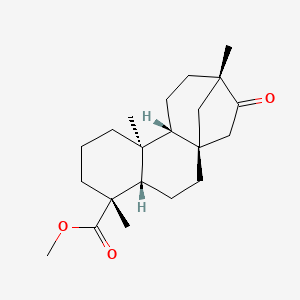

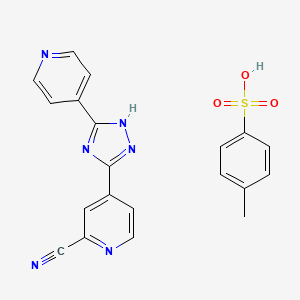

Topiroxostat tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Topiroxostat tosylate is a selective xanthine oxidase inhibitor developed for the treatment and management of hyperuricemia and gout. Xanthine oxidase is an enzyme that regulates purine metabolism, and inhibition of this enzyme results in a reduction of serum urate levels . This compound is marketed under the names Topiloric and Uriadec and has been approved for therapeutic use in Japan since 2013 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of topiroxostat involves several steps:

Reaction of 4-cyanopyridine with hydrazine hydrate: This reaction is carried out in the presence of a solvent (ethanol) and an alkaline reagent (sodium methoxide) under heat preservation and stirring conditions to obtain an intermediate.

Reaction of 4-picolinic acid with hydrogen peroxide: This step involves heating and stirring 4-picolinic acid in the presence of an acidic reagent and hydrogen peroxide to obtain isonicotinic acid nitrogen oxide.

Combination of intermediates: The intermediate obtained from the first step is reacted with isonicotinic acid nitrogen oxide under catalytic conditions to obtain another intermediate.

Industrial Production Methods

The industrial production of topiroxostat follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions, purification steps, and crystallization to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Topiroxostat tosylate undergoes various chemical reactions, including:

Oxidation: Inhibition of xanthine oxidase involves the oxidation of hypoxanthine to xanthine and xanthine to uric acid.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: The conversion of alcohol to tosylate proceeds with retention of configuration at the electrophilic carbon.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and acidic conditions.

Reduction: Specific reducing agents and conditions are used depending on the desired product.

Substitution: Tosyl chloride is commonly used for the conversion of alcohol to tosylate.

Major Products Formed

The major products formed from these reactions include various intermediates and the final topiroxostat compound, which is used for therapeutic purposes .

Applications De Recherche Scientifique

Topiroxostat tosylate has several scientific research applications:

Mécanisme D'action

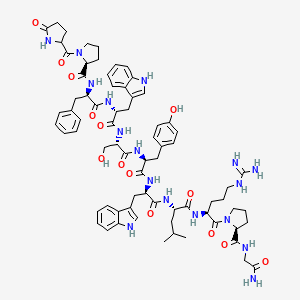

Topiroxostat tosylate exerts its effects by competitively inhibiting xanthine oxidase in a selective and time-dependent manner. This inhibition reduces the synthesis of uric acid, thereby lowering the concentration of insoluble urates and uric acid in tissues, plasma, and urine . The compound interacts with multiple amino acid residues of the solvent channel and forms a reaction intermediate by covalent binding with molybdenum ions .

Comparaison Avec Des Composés Similaires

Similar Compounds

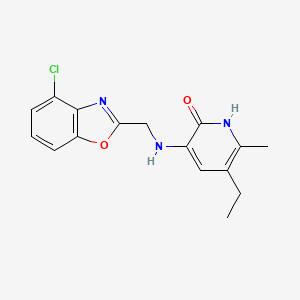

Allopurinol: A purine analog that is also a xanthine oxidase inhibitor but is often associated with side effects and renal complications.

Oxypurinol: Another purine analog with similar effects to allopurinol.

Febuxostat: A non-purine xanthine oxidase inhibitor with a different mechanism of action compared to topiroxostat.

Uniqueness

Topiroxostat tosylate is unique in its selective inhibition of xanthine oxidase and its efficacy in patients with chronic kidney diseases. Unlike allopurinol, topiroxostat and its metabolites are shown to be unaffected by renal complications, making it a suitable option for patients with such conditions .

Propriétés

Numéro CAS |

577778-88-2 |

|---|---|

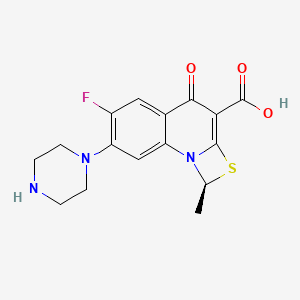

Formule moléculaire |

C20H16N6O3S |

Poids moléculaire |

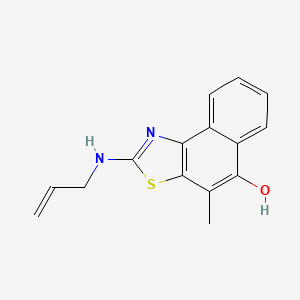

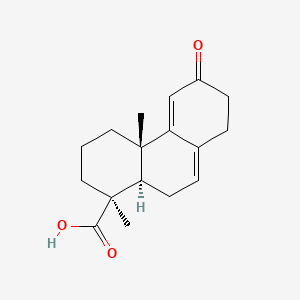

420.4 g/mol |

Nom IUPAC |

4-methylbenzenesulfonic acid;4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C13H8N6.C7H8O3S/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-7H,(H,17,18,19);2-5H,1H3,(H,8,9,10) |

Clé InChI |

HCEPIFBYVFRGOI-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)